molecular formula C12H13NOS B068833 4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole CAS No. 161012-98-2

4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole

Cat. No. B068833
M. Wt: 219.3 g/mol
InChI Key: CTTDYSANXCEYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound possesses a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of this ring in 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole makes it an interesting molecule to study, as thiazole-containing compounds have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole is not yet fully understood. However, studies have suggested that the thiazole ring in this compound may play a role in its biological activity. Thiazole-containing compounds have been found to interact with various enzymes and receptors in the body, which may be responsible for their biological effects.

Biochemical And Physiological Effects

Studies have shown that 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole exhibits various biochemical and physiological effects. For example, this compound has been found to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole has been found to exhibit antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One advantage of using 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole in lab experiments is its potential as a lead compound for drug development. However, one limitation is the lack of information on its mechanism of action and potential side effects. Further studies are needed to fully understand the biological effects of this compound and its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole. One area of interest is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and potential side effects, which will be essential in the development of safe and effective drugs. Additionally, studies on the synthesis of new thiazole-containing compounds with improved biological activity may be of interest. Finally, investigations into the potential use of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole as a diagnostic tool may also be of interest.

Synthesis Methods

The synthesis of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole can be achieved through various methods. One such method involves the reaction of ethyl phenylacetate with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The resulting thiosemicarbazone is then cyclized using phosphorus oxychloride to yield 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole.

Scientific Research Applications

The potential applications of 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole in scientific research are vast. One area of interest is its potential use as a lead compound in the development of new drugs. Thiazole-containing compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 4-ethoxy-5-methyl-2-phenyl-1,3-thiazole may be a promising candidate for the development of new drugs to treat various diseases.

properties

CAS RN

161012-98-2

Product Name

4-Ethoxy-5-methyl-2-phenyl-1,3-thiazole

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

4-ethoxy-5-methyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C12H13NOS/c1-3-14-11-9(2)15-12(13-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

CTTDYSANXCEYMY-UHFFFAOYSA-N

SMILES

CCOC1=C(SC(=N1)C2=CC=CC=C2)C

Canonical SMILES

CCOC1=C(SC(=N1)C2=CC=CC=C2)C

synonyms

Thiazole, 4-ethoxy-5-methyl-2-phenyl- (9CI)

Origin of Product

United States

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